molecular formula C12H16N2O B072275 5-Methoxy-alpha-methyltryptamine CAS No. 1137-04-8

5-Methoxy-alpha-methyltryptamine

Número de catálogo: B072275
Número CAS: 1137-04-8
Peso molecular: 204.27 g/mol
Clave InChI: OGNJZVNNKBZFRM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Discovery and Early Investigations

The chemistry of 5-MeO-AMT was first published in 1958, though its psychoactive properties remained largely unexplored until much later. The compound gained scientific attention when Alexander Shulgin and David E. Nichols published their groundbreaking article "Characterization of three new psychotomimetics" in 1978, which included 5-MeO-AMT as one of the studied compounds. The psychedelic effects of 5-MeO-AMT in humans were first observed in 1976, with formal description following in Shulgin's publications.

In his 1997 book TiHKAL ("Tryptamines I Have Known And Loved"), Shulgin described 5-MeO-AMT's chemistry in greater depth, providing valuable insights into its synthesis and properties. Shulgin's systematic explorations of tryptamine derivatives were pivotal in establishing the foundation for scientific understanding of these compounds.

Development Timeline in Scientific Literature

The scientific documentation of 5-MeO-AMT follows a distinct developmental pattern:

  • 1958: First synthesis of 5-MeO-AMT
  • 1976: First observations of psychedelic effects in humans
  • 1978: Publication of "Characterization of three new psychotomimetics" by Shulgin and Nichols
  • 1997: Detailed description in Shulgin's book TiHKAL
  • Early 2000s: Emergence as a recreational substance and research chemical
  • 2000s-present: Increased scientific investigation into pharmacology and safety profile

Around the turn of the millennium, 5-MeO-AMT began to appear for sale on the streets in the form of pressed tablets under the street name "Alpha-O". Following the DEA's 2000 arrests of major LSD producers in the United States, there were reports that 5-MeO-AMT was occasionally sold as LSD in liquid, sugar cube, or blotter form.

Evolution of Research Methodologies

Research on 5-MeO-AMT has evolved significantly over the decades:

Early research in the 1970s and 1980s primarily focused on structure-activity relationships and basic pharmacological characterization. These studies employed rudimentary animal models and limited human observations to establish the compound's psychoactive properties.

Modern research methodologies have become considerably more sophisticated, utilizing advanced techniques to elucidate 5-MeO-AMT's mechanisms of action:

  • Receptor binding assays to determine affinity for specific neurotransmitter receptors
  • In vitro functional studies to assess receptor activation properties
  • Behavioral animal models such as the head-twitch response (HTR) as a proxy for psychedelic effects
  • Self-administration and conditioned place preference paradigms to evaluate abuse potential
  • Advanced neuroimaging techniques to study brain activity patterns

A 2019 study employed a comprehensive battery of tests including HTR measurements, molecular analyses of receptor expression, and behavioral paradigms to evaluate 5-MeO-AMT's pharmacological profile and abuse potential.

Propiedades

IUPAC Name

1-(5-methoxy-1H-indol-3-yl)propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c1-8(13)5-9-7-14-12-4-3-10(15-2)6-11(9)12/h3-4,6-8,14H,5,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGNJZVNNKBZFRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CNC2=C1C=C(C=C2)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

34736-04-4 (unspecified hydrochloride)
Record name 5-Methoxy-alpha-methyltryptamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001137048
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID60893758
Record name 5-Methoxy-alpha-methyltryptamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60893758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1137-04-8
Record name 5-Methoxy-α-methyltryptamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1137-04-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methoxy-alpha-methyltryptamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001137048
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Methoxy-alpha-methyltryptamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60893758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-MEO-AMT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U5XOB9AQ15
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Mecanismo De Acción

Mode of Action

5-MeO-AMT acts as an agonist at its target receptors. This means it binds to these receptors and activates them, leading to an increase in the neurotransmission of serotonin, a neurotransmitter that contributes to feelings of well-being and happiness. The compound’s structural similarity to amphetamines may also contribute to its sympathomimetic effects.

Biochemical Pathways

Upon activation of the serotonin receptors, 5-MeO-AMT triggers a series of biochemical reactions. These include the inhibition of monoamine reuptake, which results in an increased concentration of serotonin in the synaptic cleft. This leads to enhanced neurotransmission and the downstream effects associated with serotonin signaling.

Aplicaciones Científicas De Investigación

Psychopharmacological Research

5-MeO-AMT is primarily studied for its interaction with the serotonin system, particularly its agonistic effects on the serotonin receptor 2A (5-HT2A). This receptor activation is linked to hallucinogenic effects and mood elevation.

Potential Therapeutic Applications

While not currently approved for medical use, preliminary studies suggest that 5-MeO-AMT may have therapeutic potential in treating various mental health conditions.

Depression and Anxiety

  • Some psychedelic compounds have shown promise in alleviating symptoms of depression and anxiety through their serotonergic effects. Research indicates that compounds similar to 5-MeO-AMT may facilitate emotional processing and enhance mood.

Case Studies

Comparative Analysis with Other Tryptamines

The following table compares 5-MeO-AMT with other notable tryptamines regarding their structural features and unique properties:

Compound NameStructural FeaturesUnique Properties
5-Methoxy-alpha-methyltryptamine Contains methoxy groupPotent psychoactive effects; interacts with 5-HT2A
Alpha-Methyltryptamine Base structure similar to tryptaminesKnown for stimulant effects; less potent
Psilocybin Naturally occurringWell-studied for therapeutic uses
N,N-Dimethyltryptamine (DMT) Dimethyl substitution on nitrogenHighly potent; known for intense psychedelic experiences

This comparison highlights the unique aspects of 5-MeO-AMT's pharmacological profile within the tryptamine class.

Safety and Abuse Potential

Research indicates that while 5-MeO-AMT has psychoactive properties, it may have a low potential for abuse compared to other substances in its class. Studies show that it does not induce locomotor sensitization or conditioned place preference (CPP), suggesting limited reinforcing effects .

Análisis De Reacciones Químicas

Reductive Amination

A reductive amination strategy using indole-2-propanones and chiral auxiliaries (e.g., α-methylbenzylamine) enables stereoselective synthesis. This method allows chromatographic separation of diastereomers, followed by catalytic debenzylation to yield enantiomerically pure 5-MeO-AMT .

Metabolic Pathways and Enzymatic Reactions

5-MeO-AMT undergoes hepatic metabolism via cytochrome P450 (CYP) and monoamine oxidase (MAO) systems:

Primary Pathways

  • O-Demethylation : Mediated by CYP2D6, producing 5-hydroxy-α-methyltryptamine (5-HO-AMT), an active metabolite .
  • Deamination : MAO-A catalyzes oxidative deamination to form 5-methoxyindoleacetic acid (5-MIAA), the major urinary metabolite .

Secondary Pathways

  • N-Oxidation : Minor pathway observed in rodent models, forming N-oxide derivatives .
Metabolite Enzyme InvolvedBiological ActivitySource
5-HO-AMTCYP2D65-HT2A receptor agonist
5-MIAAMAO-AInactive

Receptor Binding and Biochemical Interactions

5-MeO-AMT exhibits high affinity for serotonin receptors, driving its psychoactive effects:

Receptor Subtype Binding Affinity (K<sub>i</sub> or EC<sub>50</sub>)Functional ActivitySource
5-HT<sub>2A</sub>2–8.4 nM (EC<sub>50</sub>)Full agonist
5-HT<sub>1A</sub>46–194 nM (K<sub>i</sub>)Partial agonist
5-HT<sub>2B</sub>4 nM (EC<sub>50</sub>)Full agonist

The compound’s weak monoamine reuptake inhibition (IC<sub>50</sub> >1,000 nM for SERT, NET, DAT) suggests receptor agonism dominates its pharmacology .

Degradation and Stability

  • Thermal Stability : The hydrochloride salt (melting point: 216–218°C) is stable under standard storage conditions .
  • Solubility : Freely soluble in water and methanol; insoluble in hexane .
  • Photodegradation : Limited data, but indole derivatives generally degrade under UV light via ring-opening reactions.

Analytical Characterization Methods

Advanced techniques quantify 5-MeO-AMT and its metabolites:

Method Target AnalyteKey ParametersSource
LC-MS/MS5-MeO-AMT, bufotenineLOD: 0.90 ng/mL (serum)
GC-MSFreebase formRetention time: 9.2 min (HP-5 column)
FTIRHCl saltPeaks: 3,400 cm<sup>−1</sup> (N-H stretch)

Key Findings and Implications

  • Synthesis : Reductive amination provides enantiopure 5-MeO-AMT, critical for pharmacological studies .
  • Metabolism : CYP2D6 polymorphism may influence metabolite exposure, potentially altering toxicity profiles .
  • Receptor Selectivity : High 5-HT<sub>2A</sub> affinity explains hallucinogenic effects, while low MAO-A inhibition (IC<sub>50</sub> = 31,000 nM) minimizes interaction risks with MAOIs .

Comparación Con Compuestos Similares

Structural and Functional Differences

Key Structural Features :

  • 5-MeO-AMT : 5-methoxy and alpha-methyl substitutions.
  • 5-MeO-DMT : 5-methoxy and N,N-dimethyl substitutions.
  • α-Methyltryptamine (AMT) : Alpha-methyl substitution without methoxy groups.
  • 5-MeO-DiPT ("Foxy Methoxy") : 5-methoxy and N,N-diisopropyl substitutions.

Receptor Binding and Pharmacodynamics

Compound Primary Targets Serotonin Release/Reuptake Potency (EC₅₀ or Effective Dose)
5-MeO-AMT 5-HT₁A, 5-HT₂A Inhibits reuptake ~2.5–4.5 mg (human oral)
5-MeO-DMT 5-HT₁A, 5-HT₂A (high affinity) Inhibits reuptake 6–20 mg (inhaled)
AMT 5-HT₂A, dopamine receptors Mixed release/reuptake 15–30 mg (human oral)
5-MeO-DiPT 5-HT₁A, 5-HT₂C Inhibits reuptake 6–15 mg (human oral)
7-Chlorotryptamine 5-HT transporters Potent 5-HT release EC₅₀ = 8 nM

5-MeO-AMT shares 5-HT₁A/2A receptor agonism with 5-MeO-DMT but lacks the latter’s robust psychedelic effects due to differences in metabolic stability and receptor activation kinetics . Unlike AMT, which exhibits dopaminergic activity, 5-MeO-AMT is more selective for serotonin pathways .

Metabolic and Pharmacokinetic Profiles

  • 5-MeO-AMT : Metabolized via hepatic CYP450 enzymes, producing O-demethylated and hydroxylated metabolites. Its alpha-methyl group slows degradation, prolonging half-life .
  • 5-MeO-DMT: Rapidly metabolized by monoamine oxidase A (MAO-A), necessitating MAO inhibitors (MAOIs) for oral activity .
  • 5-MeO-DiPT : Undergoes N-dealkylation and hydroxylation, with metabolites detectable in urine for 24–48 hours .

Toxicity and Abuse Potential

  • 5-MeO-AMT: Associated with prolonged hallucinations, tachycardia, and hyperthermia. Limited data on fatal doses .
  • 5-MeO-DMT : Lower toxicity risk in controlled settings but can cause respiratory distress at high doses .
  • AMT : Linked to seizures and serotonin syndrome due to dopamine-serotonin interactions .
  • 5-MeO-DiPT: Notable for gastrointestinal distress (nausea, vomiting) alongside hallucinations .

Forensic and Clinical Identification

5-MeO-AMT’s metabolites (e.g., OH-5-MeO-AMT) are key biomarkers for urine screening, distinguishable via UPLC-LTQ-Orbitrap mass spectrometry . In contrast, 5-MeO-DMT is identified by its O-demethylated metabolite (bufotenine) .

Q & A

Basic Research Questions

Q. What are the primary serotonin receptor subtypes targeted by 5-MeO-AMT, and how can researchers validate receptor binding affinities?

  • Methodological Answer : Use in vitro radioligand binding assays with human 5-HT receptor subtypes (e.g., 5-HT1A, 5-HT2A) expressed in transfected cell lines. Competitive binding experiments with tritiated serotonin (5-HT) or selective antagonists (e.g., ketanserin for 5-HT2A) can quantify affinity (Ki values). Functional activity (agonist/antagonist) can be assessed via cAMP or calcium flux assays .

Q. What in vivo models are appropriate for assessing the behavioral effects of 5-MeO-AMT?

  • Methodological Answer : Rodent models (e.g., mice or rats) are standard. Measure 5-HT2A-mediated behaviors such as head-twitch responses (HTR) after administration. Dose-response studies (e.g., 1–10 mg/kg, intraperitoneal) paired with selective 5-HT2A antagonists (e.g., M100907) can confirm receptor specificity. Behavioral scoring should be blinded and standardized across sessions .

Q. What are the metabolic pathways of 5-MeO-AMT, and how can metabolite profiling be conducted?

  • Methodological Answer : Major pathways include O-demethylation (yielding α-methyl-5-hydroxytryptamine), hydroxylation of the indole ring, and N-acetylation. Metabolite identification requires high-resolution mass spectrometry (HRMS; e.g., UPLC-LTQ-Orbitrap) coupled with enzymatic hydrolysis (β-glucuronidase) of urine samples. Stable isotope labeling or synthetic metabolite standards improve confidence in structural assignments .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported receptor affinity data for 5-MeO-AMT across studies?

  • Methodological Answer : Discrepancies may arise from species differences (e.g., rat vs. human receptors) or assay conditions (e.g., buffer composition, cell line variability). Address this by:

  • Standardizing protocols : Use identical cell lines (e.g., HEK293 for human receptors) and assay buffers across labs.
  • Orthogonal validation : Combine radioligand binding with functional assays (e.g., ERK phosphorylation for 5-HT1A).
  • Data normalization : Express results relative to a reference agonist (e.g., serotonin = 100% efficacy) .

Q. What analytical techniques are recommended for detecting 5-MeO-AMT and its metabolites in forensic or toxicological samples?

  • Methodological Answer :

  • Screening : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) for high sensitivity.
  • Confirmation : Gas chromatography-MS (GC-MS) with derivatization (e.g., pentafluoropropionic anhydride) enhances volatility for indole derivatives.
  • Quantitation : Isotope dilution (e.g., deuterated 5-MeO-AMT) improves accuracy in biological matrices (blood, urine). Solid-phase extraction (SPE) minimizes matrix interference .

Q. What experimental designs are optimal for evaluating the neurotoxic potential of 5-MeO-AMT in chronic exposure models?

  • Methodological Answer :

  • Chronic dosing : Administer 5-MeO-AMT (e.g., 1–5 mg/kg/day, subcutaneous) over 2–4 weeks in rodents.
  • Biomarkers : Measure serotonin transporter (SERT) density via autoradiography or PET imaging.
  • Histopathology : Assess neuronal integrity in serotonergic brain regions (e.g., dorsal raphe) using Fluoro-Jade B staining or GFAP for gliosis.
  • Behavioral endpoints : Monitor anxiety-like behaviors (elevated plus maze) or cognitive deficits (Morris water maze) post-treatment .

Regulatory and Safety Considerations

Q. What guidelines apply to handling 5-MeO-AMT in research settings, given its regulatory status?

  • Methodological Answer :

  • Compliance : 5-MeO-AMT is a Schedule I controlled substance in the U.S. (DEA). Researchers must obtain a DEA license for procurement and storage.
  • Documentation : Maintain detailed logs of usage, disposal, and security measures per 21 CFR §1301.72.
  • Ethical approval : Submit protocols to institutional animal care and biosafety committees for in vivo studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methoxy-alpha-methyltryptamine
Reactant of Route 2
5-Methoxy-alpha-methyltryptamine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.